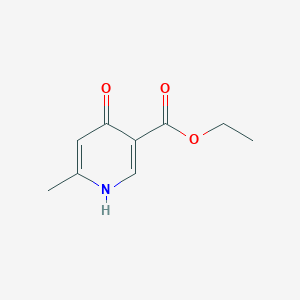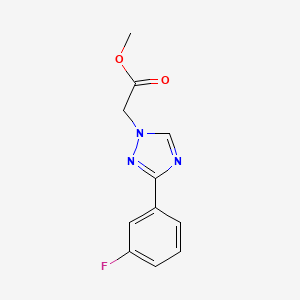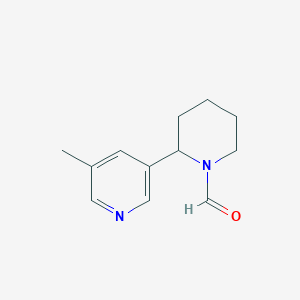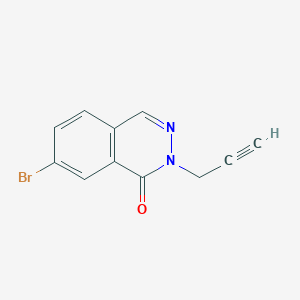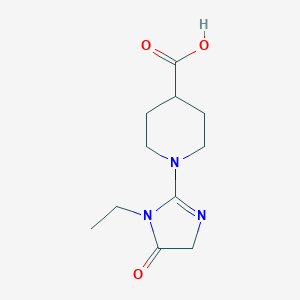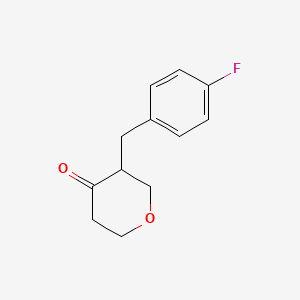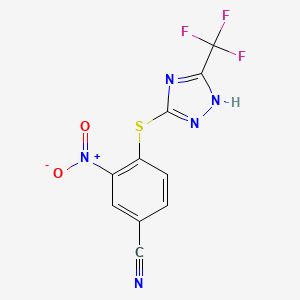
3-Nitro-4-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-4-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzonitrile is an organic compound that features a nitro group, a trifluoromethyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzonitrile can be achieved through several steps:
- Fluorination: p-Methyl trichlorotoluene is fluorinated using anhydrous hydrogen fluoride to obtain p-methyl trifluorotoluene . Nitration: p-Methyl benzotrifluoride is nitrified with mixed acid to obtain 4-methyl-3-nitro benzotrifluoride .
Chlorination: 4-methyl-3-nitrobenzotrifluoride undergoes chlorination using chlorine to obtain 4-trichloromethyl-3-nitrobenzotrifluoride.
Industrial Production Methods
Industrial production methods for this compound typically involve the use of catalysts and solvents to optimize yield and reduce costs. For example, the use of cuprous bromide and nickel bromide as catalysts, along with solvents like N-methyl-2-pyrrolidone, can improve the selectivity and conversion rate of the reaction .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Conversion to nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
3-Nitro-4-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as an antimicrobial or anticancer agent.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Nitro-4-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in metabolic pathways.
Pathways Involved: It can inhibit specific enzymes, leading to the disruption of metabolic processes in microorganisms or cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Nitro-4-trifluoromethylbenzonitrile: Shares similar structural features but differs in the position of the nitro group.
3-Nitro-4-[(trifluoromethyl)thio]benzonitrile: Similar in structure but lacks the triazole ring.
Uniqueness
3-Nitro-4-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzonitrile is unique due to the presence of the triazole ring, which imparts distinct chemical properties and potential biological activities compared to other similar compounds.
Properties
Molecular Formula |
C10H4F3N5O2S |
|---|---|
Molecular Weight |
315.23 g/mol |
IUPAC Name |
3-nitro-4-[[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]benzonitrile |
InChI |
InChI=1S/C10H4F3N5O2S/c11-10(12,13)8-15-9(17-16-8)21-7-2-1-5(4-14)3-6(7)18(19)20/h1-3H,(H,15,16,17) |
InChI Key |
VIFLZCSWORNPEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)[N+](=O)[O-])SC2=NNC(=N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



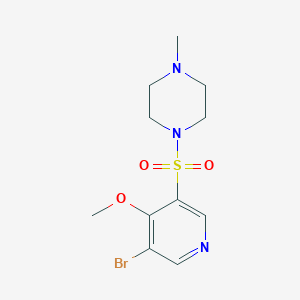

![3,5-Dichloro-8-(trifluoromethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11798860.png)


